Acetamide,2-amino-N-pyrimidin-4-YL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-amino-N-pyrimidin-4-YL- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-pyrimidin-4-YL- typically involves the reaction of 2-aminopyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Acetamide,2-amino-N-pyrimidin-4-YL- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-amino-N-pyrimidin-4-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Acetamide,2-amino-N-pyrimidin-4-YL- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Acetamide,2-amino-N-pyrimidin-4-YL- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrimidine derivatives with potential kinase inhibitory activity.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Another pyrimidine derivative with similar structural features and potential biological activities.
Uniqueness
Acetamide,2-amino-N-pyrimidin-4-YL- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-N-pyrimidin-4-ylacetamide |
InChI |
InChI=1S/C6H8N4O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3,7H2,(H,8,9,10,11) |
InChI Key |
SMWRJNKTXVQTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.